molecular formula C25H20ClN3OS2 B303731 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine

Numéro de catalogue B303731
Poids moléculaire: 478 g/mol
Clé InChI: IBIRBLUVZXVYTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. This molecule has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine is a selective inhibitor of JAK enzymes, which play a key role in the inflammatory response. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, including interleukins (ILs), interferons (IFNs), and colony-stimulating factors (CSFs). By inhibiting JAK enzymes, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine can reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor (TNF)-α, and improve joint inflammation and destruction. In animal models of psoriasis, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of cytokines, such as IL-17 and IL-23, and improve skin inflammation and scaling. In animal models of inflammatory bowel disease, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of cytokines, such as IL-12 and IFN-γ, and improve gut inflammation and damage.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine for lab experiments is its selectivity for JAK enzymes, which allows for the specific inhibition of JAK-mediated signaling pathways. This selectivity can reduce the potential for off-target effects and improve the reproducibility of experiments. However, one limitation of 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine. One area of interest is the development of more potent and selective JAK inhibitors, which could improve the efficacy and safety of these drugs for clinical use. Another area of interest is the exploration of the role of JAK enzymes in other diseases, such as cancer and autoimmune disorders. Additionally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors in clinical settings.

Méthodes De Synthèse

The synthesis of 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine involves a multi-step process that begins with the reaction of 2-chloro-10H-phenothiazine with 4-methylthiophenol to form the intermediate 2-chloro-10H-phenothiazine-4-methylthioether. This intermediate is then reacted with 3-bromo-2-cyanopyridine to form the final product, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine. The overall yield of this synthesis method is approximately 10%.

Applications De Recherche Scientifique

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to inhibit the activity of JAK enzymes, which play a key role in the inflammatory response. By inhibiting JAK enzymes, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine can reduce inflammation and improve symptoms in animal models of these diseases.

Propriétés

Nom du produit

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine

Formule moléculaire

C25H20ClN3OS2

Poids moléculaire

478 g/mol

Nom IUPAC

(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(2-chlorophenothiazin-10-yl)methanone

InChI

InChI=1S/C25H20ClN3OS2/c26-15-10-11-21-19(13-15)29(18-8-4-5-9-20(18)31-21)25(30)23-22(27)16-12-14-6-2-1-3-7-17(14)28-24(16)32-23/h4-5,8-13H,1-3,6-7,27H2

Clé InChI

IBIRBLUVZXVYTA-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl)N

SMILES canonique

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.